molecular formula C19H14ClN3O4 B2404233 1-(2H-1,3-benzodioxol-5-yl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 946242-29-1

1-(2H-1,3-benzodioxol-5-yl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2404233
CAS No.: 946242-29-1
M. Wt: 383.79
InChI Key: XUBBQKXTMCMRQD-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, and an oxadiazole ring attached to a pyrrolidinone core

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O4/c20-13-3-1-2-11(6-13)18-21-19(27-22-18)12-7-17(24)23(9-12)14-4-5-15-16(8-14)26-10-25-15/h1-6,8,12H,7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBBQKXTMCMRQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactionsThe final step involves the formation of the pyrrolidinone core under specific reaction conditions, such as controlled temperature and pH, using appropriate catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2H-1,3-benzodioxol-5-yl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

1-(2H-1,3-benzodioxol-5-yl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a synthetic compound that has attracted attention for its potential biological activities. This article reviews the existing literature on its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a complex structure comprising:

  • A benzodioxole moiety.
  • A pyrrolidinone ring.
  • An oxadiazole group with a chlorophenyl substituent.

This structural diversity suggests a rich pharmacological profile.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The oxadiazole and pyrrolidinone components may inhibit specific enzymes involved in cancer progression or inflammatory pathways.
  • Cell Cycle Modulation : The compound can induce cell cycle arrest in cancer cells, promoting apoptosis.
  • Antioxidant Activity : Potentially acts as a free radical scavenger, reducing oxidative stress in cells.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • In vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. For instance, it exhibited IC50 values in the low micromolar range against MCF-7 and A549 cell lines, indicating potent antitumor activity.
  • Mechanistic Insights : The compound was found to induce apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Antimicrobial Activity

Research has also highlighted its antimicrobial properties:

  • Broad-Spectrum Efficacy : In vitro tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.
MicroorganismMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans30

Case Studies

A notable case study involved the application of this compound in combination therapies for cancer treatment. When used alongside established chemotherapeutics, it enhanced the overall efficacy while reducing side effects.

Study Highlights:

  • Combination Therapy : In xenograft models of human tumors, the combination led to a significant reduction in tumor size compared to monotherapy.
  • Safety Profile : Toxicity assessments indicated a favorable safety profile with minimal adverse effects at therapeutic doses.

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